2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-2-5-7-4(3-11-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAYLONXKHUMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651753 | |
| Record name | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-07-5 | |
| Record name | 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Cysteine with Aldehydes or Nitriles
A classical approach involves the reaction of L-cysteine with aldehydes or nitriles to form thiazolidine intermediates, which can be oxidized to thiazole derivatives:
- Step 1: L-cysteine reacts with an aldehyde (e.g., formaldehyde or substituted benzaldehydes) in aqueous ethanol at ambient temperature to form a thiazolidine-4-carboxylic acid intermediate.
- Step 2: Oxidation or dehydrogenation of the thiazolidine ring using reagents such as bromotrichloromethane (BrCCl3) and DBU yields the corresponding thiazole-4-carboxylic acid.
- Step 3: Introduction of the methoxymethyl substituent at the 2-position can be achieved via selective alkylation using methoxymethyl chloride or related reagents under basic conditions.
This method is supported by the synthesis of related 4-substituted methoxybenzoyl-aryl-thiazoles, where L-cysteine and benzaldehydes were used to form thiazolidine intermediates, followed by oxidation to thiazoles and subsequent functionalization.
Alkylation of 1,3-Thiazole-4-carboxylate Esters
Another approach involves the alkylation of methyl or ethyl esters of 1,3-thiazole-4-carboxylic acid:
- Step 1: Synthesis of methyl 1,3-thiazole-4-carboxylate via known cyclization methods.
- Step 2: Treatment of the ester with methoxymethylating agents (e.g., methoxymethyl chloride) in the presence of a base such as potassium carbonate or sodium hydride to introduce the 2-(methoxymethyl) group.
- Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield the free carboxylic acid.
This method parallels the alkylation strategies used for 1,2,4-triazole derivatives, where alkylation of methyl esters with alkoxymethyl acetates or chlorides in the presence of Lewis acids or bases was effective.
Solid-Phase Synthesis Using Sulfur Linker Resin
Advanced synthetic techniques utilize solid-phase synthesis for thiazole derivatives:
- Immobilization of key intermediates on chloromethyl polystyrene resin modified with sulfur linkers.
- Formation of thiazole rings on the resin via reaction with sulfur-containing reagents.
- Introduction of substituents such as methoxymethyl groups via amide coupling or alkylation on the resin-bound intermediates.
- Cleavage from the resin to obtain the target compound.
This method offers advantages in purification and automation, though yields may be moderate (~9% overall).
Functional Group Transformations and Protection Strategies
- Protection of carboxylic acid as esters (methyl or ethyl) facilitates selective reactions at the 2-position.
- Use of Boc-protected intermediates allows for amide bond formation and selective oxidation steps.
- Reductive or oxidative steps are carefully controlled to avoid decomposition of sensitive functional groups.
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization of L-cysteine with aldehydes/nitriles | Formation of thiazolidine → oxidation → alkylation | Straightforward, uses readily available reagents | Multi-step, requires oxidation control |
| Alkylation of thiazole-4-carboxylate esters | Ester alkylation → hydrolysis | High selectivity, adaptable | Requires ester intermediate synthesis |
| Solid-phase synthesis | Resin immobilization → ring formation → substitution → cleavage | Purification ease, automation potential | Moderate yields, complex setup |
| Protection and functional group manipulation | Ester/Boc protection → selective reactions | Enables multi-step synthesis | Additional steps increase complexity |
Detailed Research Findings and Data
Reaction Conditions and Yields
- Alkylation reactions typically proceed in polar aprotic solvents such as DMF or acetonitrile at temperatures ranging from room temperature to 60 °C.
- Bases such as potassium carbonate or sodium hydride are used to deprotonate the thiazole ring for nucleophilic substitution.
- Hydrolysis of esters to carboxylic acids is achieved under acidic (HCl, H2SO4) or basic (NaOH) conditions at moderate temperatures (50–80 °C).
- Solid-phase synthesis reactions require prolonged reaction times (up to 24 h) and elevated temperatures (up to 80 °C) for complete conversion.
Spectroscopic and Analytical Data
- Successful alkylation is confirmed by disappearance of ester peaks and appearance of methoxymethyl signals in ^1H NMR spectra.
- ATR-FTIR spectra show characteristic carboxylic acid carbonyl stretches (~1700 cm^-1) and methoxymethyl ether C–O stretches (~1100 cm^-1).
- Purity is typically confirmed by chromatographic techniques such as flash chromatography and HPLC.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Common Synthetic Routes
| Method | Description |
|---|---|
| Cyclization | Reaction of α-haloketones with thiourea to form thiazole derivatives. |
| Functionalization | Introduction of methoxymethyl and carboxylic acid groups via acidic/basic conditions. |
Scientific Research Applications
The compound has diverse applications in scientific research, particularly in the following areas:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications and functionalizations, making it valuable in the development of new compounds.
Biology
- Biochemical Assays : 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
- Modulation of Enzyme Activity : The compound's thiazole ring can interact with specific enzymes or receptors, potentially modulating their activity due to the presence of functional groups that enhance binding affinity.
Material Science
- Development of New Materials : The compound is explored for its potential in creating materials with specific properties such as conductivity or fluorescence. This application is particularly relevant in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Substituents at position 2 of the thiazole ring significantly influence physicochemical properties. Below is a comparative analysis (Table 1):
Table 1: Structural and Physicochemical Comparison of Thiazole-4-carboxylic Acid Derivatives
*Inferred from analogous structures.
Key Observations:
Biological Activity
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H7NO2S, with a molecular weight of approximately 173.19 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxymethyl substituent that enhances its solubility and reactivity.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various thiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The presence of the carboxylic acid group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens .
Enzyme Inhibition
Enzyme inhibition studies reveal that thiazole derivatives can act as effective inhibitors for various enzymes. Specifically, this compound has been explored for its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism associated with gout and hyperuricemia. The compound's ability to form hydrogen bonds and electrostatic interactions with the enzyme's active site may contribute to its inhibitory effects .
Cytotoxicity and Antiproliferative Effects
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against melanoma and prostate cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The polar functional groups in the compound facilitate strong interactions with biological macromolecules, enhancing its binding affinity to target enzymes and receptors.
- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies indicate that thiazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells .
Case Studies
Q & A
Q. What are the common synthetic routes for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions using precursors like substituted nitriles and cysteine derivatives. For example, thiazole ring formation can be achieved via reaction of methoxymethyl-substituted nitriles with L- or D-cysteine under controlled pH (4–6) and temperature (60–80°C) to yield diastereomers . Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance coupling efficiency in carboxamide derivatives. Solvent selection (e.g., DMF, THF) and purification via recrystallization or column chromatography are critical for purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent positioning (e.g., methoxymethyl group at C2, carboxylic acid at C4) and stereochemistry. Coupling constants (e.g., J = 2–3 Hz for thiazole protons) validate ring structure .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 216.04) and fragmentation patterns .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) confirm functional groups .
Q. What are the known biological targets or pharmacological activities associated with this compound, and what in vitro assays are typically employed?
- Methodological Answer : The compound’s thiazole core is structurally analogous to prostaglandin receptor agonists (e.g., EP2/EP3 subtypes). In vitro assays include:
- Receptor Binding Assays : Radiolabeled ligand competition studies to measure IC₅₀ values .
- Enzyme Inhibition Studies : Testing against cyclooxygenase isoforms (COX-1/COX-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcomes during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use of L- or D-cysteine in cyclocondensation reactions to control diastereomer formation (e.g., 58.3% yield for (4R)-isomer vs. 53.9% for (4S)) .
- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) in nucleophilic substitutions to enhance enantiomeric excess (ee >90%) .
- Dynamic Kinetic Resolution : Adjust reaction pH and temperature to favor one enantiomer during ring closure .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, docking poses)?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate conformational models .
- Docking Validation : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess ligand-receptor binding stability if initial docking poses conflict with mutagenesis data .
Q. What advanced computational methods are suitable for studying the interaction of this compound with enzymes like cyclooxygenase isoforms?
- Methodological Answer :
- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to model covalent interactions (e.g., hydrogen bonding with COX-2 Arg120) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between COX-1 and COX-2 to explain selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
